(3-Amino-4-fluorophenyl)(pyrrolidin-1-yl)methanone
Description
(3-Amino-4-fluorophenyl)(pyrrolidin-1-yl)methanone (CAS 1325304-60-6) is a fluorinated aromatic compound featuring a pyrrolidine ring linked via a methanone group to a 3-amino-4-fluorophenyl moiety. Its molecular weight is 259.35 g/mol, with a purity of 97% in commercial supplies .
Properties
IUPAC Name |
(3-amino-4-fluorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-4-3-8(7-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONOETQILPRNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 3-Amino-4-fluorobenzoyl Chloride with Pyrrolidine
- The primary method involves the reaction of 3-amino-4-fluorobenzoyl chloride with pyrrolidine.
- This acylation reaction is typically conducted in an aprotic organic solvent such as dichloromethane or tetrahydrofuran.
- A base, commonly triethylamine, is added to neutralize the hydrochloric acid generated during the reaction.
- The reaction temperature is maintained at low to ambient levels (0°C to room temperature) to control the reaction rate and maximize yield.
$$
\text{3-Amino-4-fluorobenzoyl chloride} + \text{Pyrrolidine} \xrightarrow[\text{Base}]{\text{DCM, 0°C}} (3\text{-Amino-4-fluorophenyl})(pyrrolidin-1-yl)methanone + \text{HCl (neutralized)}
$$
- The use of triethylamine or another tertiary amine base is critical to trap HCl and prevent side reactions.
- The reaction mixture is typically stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
- Post-reaction workup involves aqueous washes and purification by recrystallization or chromatography to obtain high-purity product.
Alternative Multi-Step Synthetic Routes Involving Protected Intermediates
Given the sensitivity of the amino group and the fluorine substituent, protection-deprotection strategies may be employed in some synthetic schemes:
- Protection of the amino group (e.g., as a Boc or carbamate derivative) before acylation to prevent side reactions.
- Subsequent acylation with pyrrolidine on the protected intermediate.
- Final deprotection under acidic or basic conditions to yield the free amino compound.
This approach is useful when direct acylation leads to side reactions or low yields.
Industrial Scale Considerations
- Industrial synthesis likely employs continuous flow reactors for better control over reaction parameters and scalability.
- Optimization of solvent choice, temperature, and base equivalents is critical for maximizing yield and purity.
- Purification techniques include recrystallization and chromatographic methods adapted for large-scale production.
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Acylation | 3-Amino-4-fluorobenzoyl chloride + pyrrolidine | DCM, triethylamine, 0°C to RT | Simple, high yield, straightforward | Requires acid chloride precursor |
| Protection-Deprotection Strategy | Protected 3-amino-4-fluorobenzoic acid derivative + pyrrolidine | Multiple steps, mild conditions | Prevents side reactions | More steps, longer synthesis time |
| Coupling Reagent-Mediated Amide Formation | 3-Amino-4-fluorobenzoic acid + pyrrolidine + DCC/EDC | DMF/DCM, RT | Avoids acid chloride preparation | Cost of coupling reagents |
| Industrial Continuous Flow Synthesis | Same as above | Controlled flow reactors, optimized parameters | Scalable, reproducible | Requires specialized equipment |
Research Findings and Characterization
The synthesized (3-Amino-4-fluorophenyl)(pyrrolidin-1-yl)methanone is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the aromatic protons, amino group, and pyrrolidine signals.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Melting Point Determination: Assesses compound purity.
- Thin-Layer Chromatography (TLC): Monitors reaction progress.
Yields reported in similar amide syntheses range from moderate to high (50-90%) depending on reaction conditions and purification methods.
Related Synthetic Insights from Analogous Compounds
- Synthesis of related compounds such as (2-Amino-5-fluorophenyl)(pyrrolidin-1-yl)methanone follows similar pathways, confirming the robustness of the acylation approach with acid chlorides and pyrrolidine in the presence of a base.
- Multi-step syntheses involving pyrrolidine derivatives and fluorinated aromatic systems demonstrate the feasibility of introducing fluorine substituents without compromising amide bond formation.
This comprehensive review of preparation methods for this compound highlights the primary synthetic strategies, reaction conditions, and practical considerations for laboratory and industrial scale synthesis. The direct acylation of 3-amino-4-fluorobenzoyl chloride with pyrrolidine remains the most straightforward and widely used method, supported by alternative approaches involving coupling reagents and protection strategies when necessary.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-fluorophenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs with varying functional groups.
Scientific Research Applications
(3-Amino-4-fluorophenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular mechanisms.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3-Amino-4-fluorophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity, while the pyrrolidine ring contributes to the overall stability and bioavailability of the compound. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- Dimethylamino Analog: (3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone (CAS 1955561-36-0) replaces the fluorine atom with a dimethylamino group. This substitution introduces a stronger electron-donating effect, increasing the basicity of the aromatic system. Such a change could enhance interactions with acidic residues in biological targets or alter solubility in polar solvents .
- Fluorophenyl Derivatives: Fluorine’s electronegativity in the parent compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogs. highlights that even minor substituent changes (e.g., pyrrole vs. indole in cannabinoids) significantly affect receptor binding , suggesting similar sensitivity in this compound’s analogs.
Variations in the Amine Ring
- Azepane Analog: (3-Amino-4-fluorophenyl)(azepan-1-yl)methanone (CAS 1155076-75-7) substitutes pyrrolidine (5-membered ring) with azepane (7-membered). Such modifications are critical in drug design, where ring size impacts target selectivity .
- Pyridinyl-Substituted Pyrrolidine: The compound (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3) introduces a pyridinyl group to the pyrrolidine ring.
Comparison Table
Structure-Activity Relationship (SAR) Insights
- Electron Effects: The fluorine atom in the parent compound likely stabilizes the aromatic ring via electron withdrawal, while the amino group provides a site for hydrogen bonding. Substituting fluorine with dimethylamino (as in CAS 1955561-36-0) shifts electronic properties, which could modulate interactions with enzymes or receptors .
- Ring Size and Flexibility: The azepane analog’s larger ring may enable better accommodation in hydrophobic binding pockets compared to pyrrolidine. notes that pyrrole-derived cannabinoids are less potent than indole analogs , underscoring the impact of ring heteroatoms and size on activity.
- Aromatic vs.
Biological Activity
(3-Amino-4-fluorophenyl)(pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H14FN2O
- Molecular Weight : 210.24 g/mol
This compound features a pyrrolidine ring and an amino-substituted fluorophenyl moiety, which contribute to its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound is known to:
- Inhibit Tubulin Polymerization : Similar compounds have shown potent inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .
- Modulate Enzyme Activity : The presence of the amino and fluorine groups enhances the binding affinity to various enzymes, potentially affecting metabolic pathways.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. A study reported that derivatives with similar structures inhibited cancer cell growth significantly:
| Compound | IC50 (nM) | Target Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 |
| ARAP Derivative 22 | 1.4 | Tubulin Assembly |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents targeting tubulin dynamics.
Antimicrobial Activity
Pyrrolidine derivatives have been evaluated for their antimicrobial properties. In vitro tests have shown that certain derivatives demonstrate significant antibacterial activity against various strains:
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Sodium Pyrrolidide | 0.0039 | S. aureus |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.025 | E. coli |
These findings indicate that modifications in the pyrrolidine structure can enhance antimicrobial efficacy, making it a candidate for further exploration in drug development .
Study on Tubulin Polymerization Inhibition
In a comparative study, several pyrrole derivatives were synthesized to evaluate their ability to inhibit tubulin polymerization. The results indicated that:
- Compound 22 showed an IC50 value of 1.4 μM against tubulin assembly.
- The structure–activity relationship (SAR) analysis revealed that the incorporation of amino groups significantly increased the inhibitory potency compared to other derivatives lacking such groups .
Investigation of Antifungal Properties
A comprehensive investigation into the antifungal properties of pyrrolidine derivatives demonstrated varying degrees of effectiveness against fungal pathogens. Notably:
| Compound | MIC (mg/mL) | Fungal Strain |
|---|---|---|
| 3-(3-hydroxy-4-methoxyphenyl)acrylamide | 0.005 | Candida albicans |
This study highlighted the potential of this compound as a scaffold for developing antifungal agents .
Q & A
[Basic] What are the established synthetic methodologies for (3-Amino-4-fluorophenyl)(pyrrolidin-1-yl)methanone?
The synthesis typically involves coupling reactions between aromatic precursors and pyrrolidine derivatives. Key methods include:
- Amide coupling : Use of carbodiimide reagents (e.g., EDC) with DMAP and DIPEA in dichloromethane (DCM) to form the methanone linkage .
- Purification : Preparative column chromatography on silica gel (e.g., hexanes/EtOAc mixtures) to isolate diastereomers or impurities .
- Functional group protection : Amino groups may require temporary protection (e.g., tert-butyl carbamate) during synthesis to prevent side reactions .
[Basic] Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm structural integrity, with fluorine coupling observed in F NMR .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 226.1065854 for related fluorophenyl methanones) .
- X-ray crystallography : Single-crystal X-ray diffraction with SHELX refinement resolves stereochemistry and intermolecular interactions .
[Advanced] How can researchers address contradictory reports on the biological activity of this compound?
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized assays : Replicate studies under identical conditions (e.g., cell lines, concentrations) to isolate variables .
- Structure-activity relationship (SAR) analysis : Compare activity across analogs (e.g., fluorophenyl vs. pyrazole derivatives) to identify critical functional groups .
- Meta-analysis : Cross-reference data from independent studies to distinguish outliers or methodological biases .
[Advanced] What strategies optimize catalytic efficiency in the synthesis of fluorophenyl-pyrrolidinyl methanones?
- Catalyst selection : Ruthenium(II) catalysts enable direct arylation of benzamides, while palladium/copper systems improve alkyne coupling yields .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cross-coupling steps .
- Temperature control : Moderate heating (60°C) balances reactivity and side-product formation .
[Basic] What functional group transformations are feasible for this compound?
- Reduction : Nitro groups in analogs can be reduced to amines using hydrogenation or sodium borohydride .
- Substitution : Halogenated derivatives allow Suzuki-Miyaura coupling for aryl group introduction .
- Hydroxylation : Enzymatic or chemical oxidation modifies phenyl rings for enhanced solubility .
[Advanced] How to employ computational modeling to study this compound’s interactions?
- Molecular docking : Predict binding affinities with target proteins (e.g., enzymes or receptors) using software like AutoDock.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) in crystallographic data .
- DFT calculations : Optimize geometry and electronic properties (e.g., frontier orbitals) to explain reactivity .
[Basic] What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
- Waste disposal : Segregate halogenated waste and neutralize acidic/basic byproducts before disposal .
[Advanced] What advanced crystallographic approaches resolve structural ambiguities in fluorophenyl methanones?
- Twinned data refinement : SHELXL handles high-symmetry or twinned crystals by refining dual-orientation models .
- Hirshfeld surface mapping : Visualizes close contacts (e.g., F···H interactions) to explain packing motifs .
- Dynamic disorder modeling : Accounts for flexible pyrrolidine rings in low-temperature datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
